N-(3-chloro-4-methylphenyl)-2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Description
N-(3-chloro-4-methylphenyl)-2-methyl-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a benzenesulfonamide derivative featuring a 3-chloro-4-methylphenyl substituent on the sulfonamide nitrogen and a 2-methyl-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl) group on the benzene ring. The compound’s structural complexity arises from the sulfonamide backbone, a thiazolidinone ring with three oxygen atoms (trioxo group), and halogenated/methyl substituents. The trioxo-thiazolidinone moiety may enhance hydrogen-bonding interactions, influencing solubility and target binding .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S2/c1-11-3-5-13(9-15(11)18)19-27(24,25)16-10-14(6-4-12(16)2)20-17(21)7-8-26(20,22)23/h3-6,9-10,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDWQCITJGRZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H15ClN2O4S
- Molecular Weight : 378.83 g/mol
- CAS Number : 29140-20-3
The structural formula indicates the presence of a sulfonamide group, which is known for its diverse pharmacological activities.
Sulfonamides typically exert their biological effects through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis. This inhibition leads to a decrease in bacterial growth and proliferation. Additionally, compounds with similar structures have been studied for their roles in modulating inflammatory pathways and inhibiting specific protein targets associated with various diseases.
Antimicrobial Activity
Research has shown that sulfonamide derivatives can exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications in the sulfonamide moiety can enhance antimicrobial potency against various bacterial strains. The compound's structural features suggest potential efficacy against resistant strains of bacteria due to its unique binding interactions with target enzymes.
Anti-inflammatory Effects
Sulfonamide compounds have been investigated for their anti-inflammatory properties, particularly concerning the NLRP3 inflammasome pathway. This pathway plays a crucial role in various inflammatory diseases. Analogues of sulfonamides have shown promise in reducing inflammation in preclinical models of diseases such as Alzheimer's and myocardial infarction by inhibiting NLRP3 activation .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of related sulfonamide compounds:
- In Vivo Studies : A study on JC124, a benzenesulfonamide analogue, demonstrated its effectiveness as an NLRP3 inflammasome inhibitor in mouse models, indicating that structural modifications can lead to enhanced biological activity .
- Structure-Activity Relationship (SAR) : Research has focused on the SAR of sulfonamide derivatives to identify key functional groups that enhance biological activity. Modifications on the benzamide moiety were found to significantly affect potency and selectivity against specific targets .
- Comparative Studies : Comparative analyses between different sulfonamide derivatives revealed that those with specific substitutions showed improved inhibitory effects on bacterial growth and inflammatory responses.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it with structurally analogous sulfonamides and thiazolidinone derivatives (Table 1). Key differences in substituents and functional groups highlight variations in electronic, steric, and pharmacokinetic profiles.
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations
Sulfonamide vs. Benzamide Backbone: The target compound’s sulfonamide core contrasts with the benzamide-thiazolidinone hybrid in .
Thiazolidinone Modifications: The target’s 1,1,3-trioxo group introduces three electron-withdrawing oxygen atoms, likely increasing ring planarity and hydrogen-bonding capacity versus the 4-oxo-2-thioxo group in . This difference may alter binding to enzymatic pockets (e.g., cyclooxygenase or carbonic anhydrase) . Compound 951947-54-9 () includes a 4,4-dimethyl substitution on the thiazolidinone, introducing steric bulk that could hinder rotational freedom or target access compared to the target compound’s unsubstituted trioxo group .
Substituent Effects: The 3-chloro-4-methylphenyl group on the target’s sulfonamide nitrogen combines halogenated hydrophobicity with methyl-induced steric effects. The 2-methyl on the benzene ring (target) may reduce π-π stacking interactions compared to electron-deficient substituents (e.g., chloro in ), affecting binding to aromatic residues in proteins .
Research Findings and Methodological Insights
NMR Spectral Analysis (Hypothetical Application)
- and demonstrate that NMR chemical shifts (e.g., regions A and B in Figure 6 of ) can pinpoint substituent locations. For the target compound, protons near the 3-chloro-4-methylphenyl group would likely show downfield shifts due to electron-withdrawing effects, while the trioxo-thiazolidinone protons may exhibit distinct coupling patterns compared to oxo/thioxo analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
